alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene
Overview
Description
alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene: is an organic compound characterized by the presence of trifluoromethyl, nitro, and phenylthio groups attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene typically involves the nitration of alpha,alpha,alpha-Trifluorotoluene followed by the introduction of the phenylthio group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The subsequent introduction of the phenylthio group can be achieved through nucleophilic substitution reactions using appropriate thiolating agents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thiolating agents such as thiophenol, base catalysts like sodium hydroxide (NaOH).
Major Products Formed:
Reduction: Formation of alpha,alpha,alpha-Trifluoro-3-amino-4-(phenylthio)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Intermediate in the production of fluorinated aromatic compounds.
Biology:
- Potential use in the development of bioactive molecules due to its unique structural features.
Medicine:
- Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biological molecules. The nitro group can participate in redox reactions, while the phenylthio group can engage in nucleophilic substitution reactions, allowing for the modification of molecular targets.
Comparison with Similar Compounds
- alpha,alpha,alpha-Trifluoro-3-nitrotoluene
- 4-Nitro-3-(trifluoromethyl)aniline
- 3-Nitrobenzotrifluoride
Uniqueness: alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential applications compared to other trifluoromethylated nitro compounds. The combination of trifluoromethyl, nitro, and phenylthio groups in a single molecule provides a versatile platform for the development of novel compounds with tailored properties.
Biological Activity
Alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene (CAS Number: 346-44-1) is an organic compound characterized by its trifluoromethyl, nitro, and phenylthio substituents on a toluene backbone. Its unique structural features make it a subject of interest in medicinal chemistry and materials science due to its potential biological activities and applications.
Property | Value |
---|---|
Molecular Formula | C₁₃H₈F₃N₁O₂S |
Molecular Weight | 299.27 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
This compound primarily interacts with glutathione , a critical antioxidant in cells. This interaction suggests that the compound may influence oxidative stress and detoxification pathways within biological systems.
Target Pathways
- Oxidative Stress Response : The compound’s interaction with glutathione indicates a potential role in modulating cellular responses to oxidative stress.
- Detoxification Processes : By affecting glutathione levels, it may enhance the detoxification of harmful metabolites.
Pharmacokinetics
Research indicates that this compound is one of the primary metabolites of flutamide, a drug used in prostate cancer treatment. This relationship highlights its potential implications in drug metabolism and therapeutic applications.
Case Studies and Applications
- Medicinal Chemistry : The compound has been investigated as a precursor in the synthesis of bioactive molecules. Its unique structure allows for the development of novel pharmaceuticals targeting various diseases .
- Antioxidant Activity : Studies suggest that compounds interacting with glutathione can exhibit antioxidant properties, which could be beneficial in therapeutic contexts where oxidative stress is a concern.
- Industrial Applications : Due to its chemical properties, it is utilized in the production of specialty chemicals and materials with specific functionalities.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₁₃H₈F₃N₁O₂S | Unique trifluoromethyl and phenylthio groups |
4-Nitro-alpha,alpha,alpha-trifluorotoluene | C₇H₄F₃N₁O₂ | Lacks phenylthio group; simpler structure |
2-Nitro-thiophenol | C₆H₅N₁O₂S | Contains thiol group but no trifluoromethyl |
3-Nitrobenzothiazole | C₇H₄N₂O₁S | Contains thiazole ring; different functional groups |
The presence of the phenylthio group in this compound distinguishes it from other similar compounds, imparting unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-nitro-1-phenylsulfanyl-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)20-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCNQWMQLBEUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188167 | |
Record name | alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346-44-1 | |
Record name | 2-Nitro-1-(phenylthio)-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-3-nitro-4-(phenylthio)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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